N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide, also known as BFTC, is a chemical compound that has gained attention in the field of scientific research due to its potential use as a tool to study the role of certain proteins in the body. BFTC is a triazole-based compound that has been shown to have a high affinity for certain protein targets, making it a valuable tool for researchers studying these proteins.
Mechanism of Action
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide works by binding to specific sites on the GABA transporter protein, preventing it from transporting GABA across the cell membrane. This leads to an increase in the concentration of GABA in the synaptic cleft, which can have a variety of effects on neuronal activity.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, particularly in the brain. It has been shown to increase the concentration of GABA in the synaptic cleft, which can lead to increased inhibition of neuronal activity. This can have a variety of effects on behavior, including anxiolytic and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide in lab experiments is its high affinity for certain protein targets, which makes it a valuable tool for studying these proteins. However, one limitation of using N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide is that it can be difficult to synthesize, which can make it expensive and time-consuming to use in experiments.
Future Directions
There are several potential future directions for research involving N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of GABA transporters, which could have therapeutic potential for a variety of neurological disorders. Additionally, N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide could be used as a tool to study other proteins involved in neurotransmitter transport and signaling, which could lead to a better understanding of the underlying mechanisms of various neurological disorders.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide involves several steps, including the reaction of 4-bromobenzonitrile with 2-fluorobenzaldehyde to form an intermediate product. This intermediate is then reacted with methylhydrazine to form the triazole ring, and the resulting compound is then further modified to form the final product, N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide.
Scientific Research Applications
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide has been used in a variety of scientific research applications, particularly in the study of certain proteins known as GABA transporters. These proteins are involved in the regulation of the neurotransmitter GABA in the brain, and N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide has been shown to be a potent inhibitor of these transporters. This makes N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide a valuable tool for researchers studying the role of these transporters in various neurological disorders, such as epilepsy and anxiety.
properties
IUPAC Name |
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-12-8-6-11(17)7-9-12)20-21-22(10)14-5-3-2-4-13(14)18/h2-9H,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGZPSAEDPQAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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